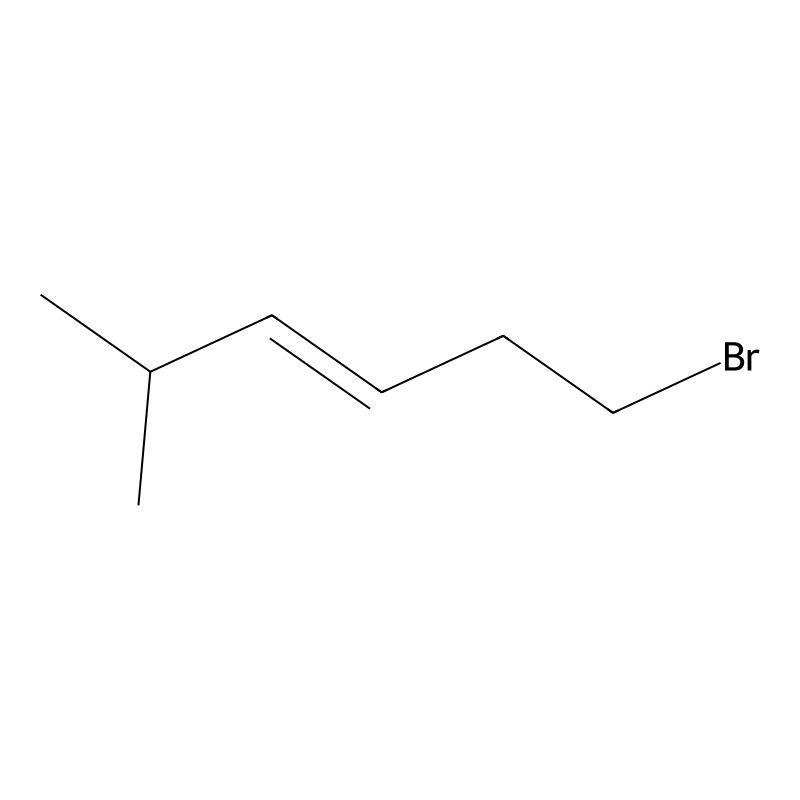

1-Bromo-5-methylhex-3-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-5-methylhex-3-ene is an organic compound classified as an alkyl halide, specifically a brominated derivative of a hexene. Its molecular formula is , and its structure features a six-carbon chain with a double bond and a bromine atom attached to the first carbon. The compound appears as a colorless liquid and is known for its flammability. Its boiling point is approximately 154 °C (309 °F), and it has a density of 1.09 g/cm³. This compound is slightly soluble in water but exhibits high solubility in organic solvents such as ethanol, ether, and chloroform.

- Halogenation: The compound can react with other halogens (e.g., chlorine) to form dihaloalkanes.

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions.

One notable synthesis method involves the addition of hydrogen bromide to 5-methylhex-3-ene, which results in the formation of 1-bromo-5-methylhex-3-ene through Markovnikov addition .

Several methods exist for synthesizing 1-bromo-5-methylhex-3-ene:

- Halogenation of 5-Methylhex-3-ene: This method involves adding bromine to the double bond of 5-methylhex-3-ene.

- Hydrogen Bromide Addition: The addition of hydrogen bromide to 5-methyl-3-hexen-1-ol can yield the desired bromo compound.

- Bromination of 4-Methyl-3-Hexen-2-One: Another synthetic route involves brominating this ketone precursor .

These methods highlight the versatility in producing this compound from various starting materials.

1-Bromo-5-methylhex-3-ene serves as an essential intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: Used as a building block for synthesizing various medicinal compounds.

- Agrochemicals: Potentially utilized in developing pesticides due to its insecticidal properties.

- Fine Chemicals: Employed in producing specialty chemicals for fragrances and flavors.

Several compounds share structural similarities with 1-bromo-5-methylhex-3-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromohexane | A simpler alkyl halide with no double bond. | |

| 4-Bromo-2-methylpentene | Contains a double bond at a different position. | |

| 1-Chloro-5-methylhex-3-ene | Similar structure but with chlorine instead of bromine. |

The uniqueness of 1-bromo-5-methylhex-3-ene lies in its specific position of the double bond and the presence of the bromine atom at the terminal position, which influences its reactivity and potential applications compared to these similar compounds.